4-(3-Methylphenyl)benzoic acid
Overview
Description
4-(3-Methylphenyl)benzoic acid, also known as p-anisic acid, is an aromatic organic compound with the molecular formula C9H10O2. It is a white crystalline solid with a pleasant odor, and is often used as a food additive. It is also used as an intermediate in the production of pharmaceuticals, dyes, and other chemicals.
Scientific Research Applications
1. Supramolecular Liquid Crystals
4-(3-Methylphenyl)benzoic acid plays a role in the formation of supramolecular liquid crystals through hydrogen-bonding interactions. This research explores how different substituents on pyridine-based derivatives or the acid component can influence the stability and extent of these liquid crystal phases, which are characterized by differential scanning calorimetry (DSC) and polarized light microscopy (PLM) (Naoum, Fahmi, & Almllal, 2010).
2. Liquid Crystal Intermediates
Another study synthesized liquid crystal intermediates from 4-phenylphenol, involving methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction. These intermediates are crucial for developing ferroelectric and antiferroelectric liquid crystals (Qing, 2000).
3. Organic Light-Emitting Devices (OLEDs)
4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid has been synthesized and investigated for its application in OLEDs. Its molecular vibrations were studied using infrared and Raman spectroscopies, providing insights into its potential as a material for OLED applications (Kurt et al., 2011).
4. Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives from plants like Piper aduncum have shown antimicrobial and molluscicidal activities. These compounds are isolated and identified through various spectroscopic methods, highlighting the diverse biological applications of benzoic acid derivatives (Orjala et al., 1993).
5. Luminescent Polymethacrylate Composite Nanofibers
A study investigated the use of a benzoic acid rare earth complex in creating luminescent polymethacrylate composite nanofibers. These fibers exhibit unique morphologies and luminescence properties, expanding the potential applications of benzoic acid derivatives in advanced materials (Zhao et al., 2015).
properties
IUPAC Name |
4-(3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFLWXCNPWFJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374920 | |
Record name | 4-(3-Methylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)benzoic acid | |
CAS RN |
5728-33-6 | |
Record name | 3′-Methyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Methyl-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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